N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzyloxyphenyl group and a bromophenyl-benzoxazole moiety, connected through a methanimine linkage. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process:
Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Bromination: The benzoxazole intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Benzyloxyphenyl Group: This involves the etherification of a phenol derivative with benzyl chloride in the presence of a base like potassium carbonate.
Condensation Reaction: The final step is the condensation of the brominated benzoxazole and the benzyloxyphenyl derivative with an appropriate aldehyde under basic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the methanimine linkage can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.
Uniqueness
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE stands out due to its unique combination of a benzyloxyphenyl group and a bromophenyl-benzoxazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H19BrN2O2 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H19BrN2O2/c28-22-8-4-7-21(15-22)27-30-25-16-23(11-14-26(25)32-27)29-17-19-9-12-24(13-10-19)31-18-20-5-2-1-3-6-20/h1-17H,18H2 |
InChI Key |
PJQLUQHALZNHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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